![molecular formula C15H13NO6 B1211520 2,4-Dimethyl-6-oxo-3-pyrancarboxylic acid (3-nitrophenyl)methyl ester](/img/structure/B1211520.png)
2,4-Dimethyl-6-oxo-3-pyrancarboxylic acid (3-nitrophenyl)methyl ester
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Overview
Description
2,4-dimethyl-6-oxo-3-pyrancarboxylic acid (3-nitrophenyl)methyl ester is a carboxylic ester. It derives from a benzyl alcohol.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its pharmacological properties, such as vasodilation and antihypertensive activities. For instance, a study found that certain 3-nitrophenyl derivatives of similar compounds exhibited superior coronary vasodilation and antihypertensive activities compared to symmetrically substituted derivatives (Meyer et al., 1981).
Analytical Methods
Highly sensitive methods for quantitative determination in plasma have been developed for compounds structurally similar to the one . For example, a study described a method for detecting a cerebral vasodilator using electron capture gas chromatography (Higuchi et al., 1975).
Chemical Synthesis and Reactions
There has been significant research into the synthesis and reactions of similar compounds. Studies have explored various pathways for synthesizing polyamides containing different esters, demonstrating the chemical versatility and applicability of these compounds in material science (Hattori & Kinoshita, 1979).
Biomedical Research
In biomedical contexts, similar compounds have shown potential in treating diseases. For instance, one study synthesized new unsymmetrical 1,4-dihydropyridine derivatives, demonstrating significant antitubercular activity (Gevariya et al., 2001).
properties
Product Name |
2,4-Dimethyl-6-oxo-3-pyrancarboxylic acid (3-nitrophenyl)methyl ester |
---|---|
Molecular Formula |
C15H13NO6 |
Molecular Weight |
303.27 g/mol |
IUPAC Name |
(3-nitrophenyl)methyl 2,4-dimethyl-6-oxopyran-3-carboxylate |
InChI |
InChI=1S/C15H13NO6/c1-9-6-13(17)22-10(2)14(9)15(18)21-8-11-4-3-5-12(7-11)16(19)20/h3-7H,8H2,1-2H3 |
InChI Key |
MOAHRJZJGJYJFO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC(=C1C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC(=O)OC(=C1C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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